

Ro 31-8220 mesylate off-target effects in experiments

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Compound of Interest

Compound Name: Ro 31-8220 mesylate

Cat. No.: B1683856

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Technical Support Center: Ro 31-8220 Mesylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **Ro 31-8220 mesylate** in experimental settings. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing cellular effects that don't seem to align with Protein Kinase C (PKC) inhibition after using Ro 31-8220. What could be the cause?

A1: Ro 31-8220 is a potent PKC inhibitor, but it is not entirely specific and is known to have several off-target effects. These PKC-independent effects are a likely cause of anomalous results.^{[1][2]} Documented off-target effects include the inhibition of other kinases, interaction with cellular transporters, and effects on ion channels.^{[1][3][4][5][6]} It can also induce cellular processes like apoptosis and activate stress-related signaling pathways independently of its action on PKC.^{[2][7][8]}

Q2: Which specific kinases, other than PKC, are known to be inhibited by Ro 31-8220?

A2: Ro 31-8220 has been shown to significantly inhibit a range of other kinases, some with potencies similar to or even greater than its inhibition of certain PKC isoforms.^{[3][4][5][9]} Key off-target kinases include MAPKAP-K1b, MSK1, S6K1, and GSK3 β .^{[3][4][5]} For a detailed

comparison of inhibitory concentrations, please refer to the quantitative data summary tables below.

Q3: Our experiment involves studying drug transport mechanisms, and we're seeing unexpected changes with Ro 31-8220 treatment. Could there be an interaction with cellular transporters?

A3: Yes, it is highly probable. Ro 31-8220 has been demonstrated to inhibit the activity of organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins in a PKC-independent manner.^[1] Specifically, it is a potent inhibitor of OCT1.^[1] Interestingly, it has been shown to stimulate the activity of OCT2.^[1] These interactions can significantly impact studies involving the transport of drugs and endogenous molecules.

Q4: We are working with excitable cells and observing effects on membrane potential after applying Ro 31-8220. Is this a known off-target effect?

A4: Yes, Ro 31-8220 has been reported to directly suppress voltage-dependent sodium channels.^{[3][4][6]} This inhibitory action is independent of its effects on PKC and can lead to changes in membrane excitability, which is a critical consideration in neuroscience and muscle physiology research.

Q5: We've observed an increase in apoptosis in our cell line after treatment with Ro 31-8220, even at concentrations that should only inhibit PKC. Is this a documented phenomenon?

A5: Yes, Ro 31-8220 can induce apoptosis independently of its PKC inhibitory activity.^[2] This has been notably observed in HL-60 cells, where it can trigger the mitochondrial cytochrome c efflux and subsequent activation of caspase-3.^[2] This pro-apoptotic effect appears to be mediated by a different mechanism than its anti-proliferative effects.^[2]

Q6: Are there any known effects of Ro 31-8220 on MAP kinase signaling pathways?

A6: Ro 31-8220 has complex, PKC-independent effects on MAP kinase signaling. It has been shown to inhibit the expression of MAP kinase phosphatase-1 (MKP-1), which is a negative regulator of MAP kinases.^{[3][4][10]} Concurrently, it can induce the expression of c-Jun and activate Jun N-terminal kinase (JNK), a stress-activated protein kinase.^{[3][4][8][10]}

Troubleshooting Guides

Issue: Unexpected experimental results that cannot be attributed to PKC inhibition.

Troubleshooting Steps:

- **Review Off-Target Profile:** Consult the quantitative data tables below to determine if any known off-targets of Ro 31-8220 could be influencing your experimental system.
- **Consider Alternative Inhibitors:** If a known off-target is likely interfering with your results, consider using a more selective PKC inhibitor or a structurally different inhibitor to confirm your findings.
- **Dose-Response Analysis:** Perform a careful dose-response analysis. Off-target effects may become more prominent at higher concentrations of Ro 31-8220.
- **Control Experiments:** Design control experiments to specifically assess the contribution of potential off-target effects. For example, if you suspect inhibition of organic cation transporters, measure the uptake of a known substrate for these transporters in the presence and absence of Ro 31-8220.

Quantitative Data Summary

Table 1: **Ro 31-8220 Mesylate** - On-Target (PKC) and Off-Target Kinase Inhibition

Target Kinase	IC50 (nM)
PKC α	5[3][4], 33[5][6]
PKC β I	24[3][4]
PKC β II	14[3][4]
PKC γ	27[3][4]
PKC ϵ	24[3][4]
Rat Brain PKC	23[3]
Off-Target Kinases	
MAPKAP-K1b	3[3][4][5][6]
MSK1	8[3][4][5][6]
S6K1	15[3][4][5][6]
GSK3 β	38[3][4][5][6]

Table 2: **Ro 31-8220 Mesylate** - Non-Kinase Off-Target Inhibition

Off-Target	Effect	IC50
Organic Cation Transporter 1 (OCT1)	Inhibition	0.18 μ M[1]
Multidrug and Toxin Extrusion Protein 1 (MATE1)	Inhibition	Not specified
Multidrug and Toxin Extrusion Protein 2-K (MATE2-K)	Inhibition	Not specified
Organic Cation Transporter 2 (OCT2)	Stimulation	Not specified
Voltage-Dependent Na ⁺ Channels	Inhibition	Micromolar range[6]

Experimental Protocols

1. In Vitro Kinase Assay for Off-Target Inhibition

This protocol can be adapted to assess the inhibitory effect of Ro 31-8220 on various kinases.

- Materials:
 - Purified kinase of interest
 - Kinase-specific substrate peptide
 - **Ro 31-8220 mesylate** stock solution (in DMSO)
 - Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
 - [γ -³²P]ATP
 - P81 phosphocellulose paper
 - 75 mM phosphoric acid
 - Scintillation counter
- Procedure:
 - Prepare serial dilutions of Ro 31-8220 in kinase buffer.
 - In a microcentrifuge tube, combine the kinase, its specific substrate, and the diluted Ro 31-8220 or vehicle (DMSO).
 - Pre-incubate the mixture for 10 minutes at 30°C.
 - Initiate the kinase reaction by adding [γ -³²P]ATP.
 - Incubate for a defined period (e.g., 10-30 minutes) at 30°C.

- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively in 75 mM phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each Ro 31-8220 concentration and determine the IC₅₀ value.

2. Organic Cation Transporter (OCT) Inhibition Assay

This protocol is based on assessing the uptake of a radiolabeled substrate in cells expressing the transporter.

- Materials:
 - HEK293 cells stably expressing the organic cation transporter of interest (e.g., OCT1)
 - Control (mock-transfected) HEK293 cells
 - Radiolabeled substrate (e.g., [^{14}C]-tetraethylammonium - TEA)
 - **Ro 31-8220 mesylate**
 - Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
 - Lysis buffer
 - Scintillation counter
- Procedure:
 - Plate the HEK-OCT expressing and mock-transfected cells in 24-well plates and grow to confluence.
 - Wash the cells with pre-warmed uptake buffer.

- Pre-incubate the cells with various concentrations of Ro 31-8220 or vehicle in uptake buffer for a defined period (e.g., 10 minutes).
- Add the radiolabeled substrate to the wells and incubate for a short period (e.g., 5 minutes) at 37°C.
- Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Lyse the cells with lysis buffer.
- Measure the radioactivity in the cell lysates using a scintillation counter.
- Normalize the data to the protein concentration in each well.
- Calculate the percentage of inhibition of substrate uptake and determine the IC50 value.

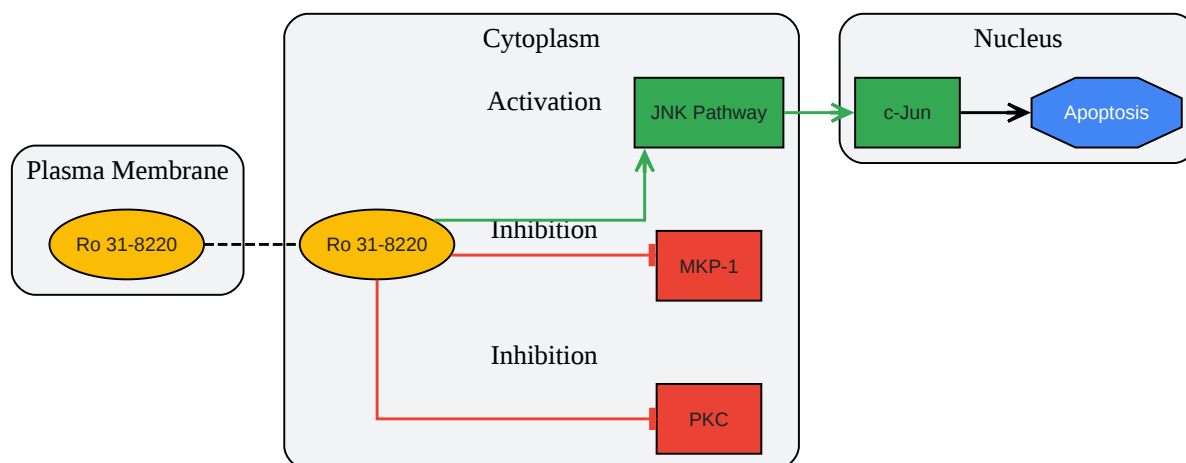
3. Apoptosis Assay in HL-60 Cells

This protocol describes the assessment of apoptosis via flow cytometry.

- Materials:
 - HL-60 cells
 - RPMI-1640 medium supplemented with 10% FBS
 - **Ro 31-8220 mesylate**
 - Phosphate-buffered saline (PBS)
 - Propidium iodide (PI) staining solution (containing RNase A)
 - Flow cytometer
- Procedure:
 - Culture HL-60 cells in RPMI-1640 medium.

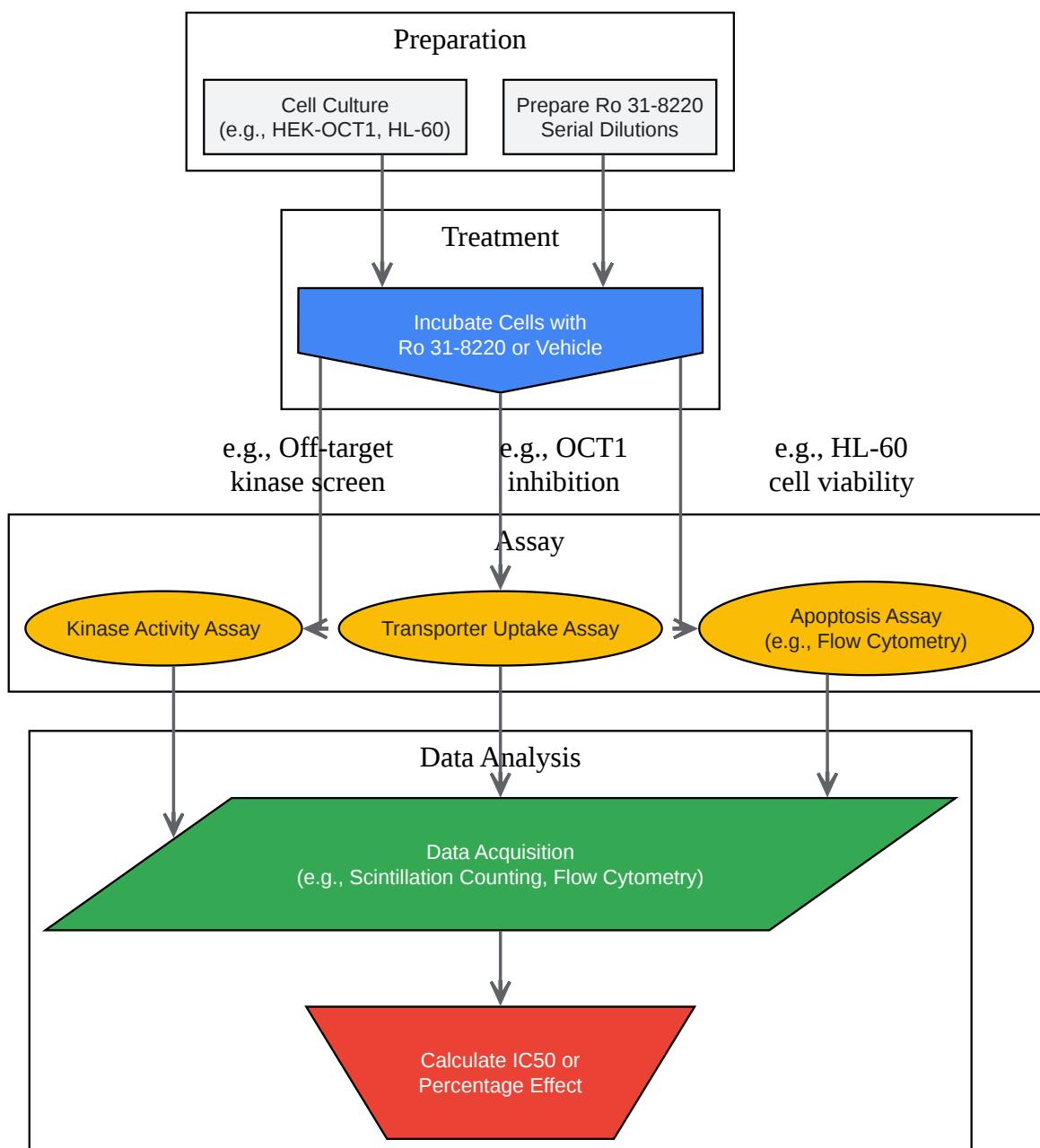
- Treat the cells with various concentrations of Ro 31-8220 for a specified duration (e.g., 24-48 hours).
- Harvest the cells by centrifugation.
- Wash the cells with cold PBS.
- Fix the cells in ice-cold 70% ethanol.
- Wash the fixed cells with PBS.
- Resuspend the cells in PI staining solution and incubate in the dark.
- Analyze the cell cycle distribution and the sub-G1 population (indicative of apoptotic cells) using a flow cytometer.

Visualizations



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Caption: PKC-independent signaling effects of Ro 31-8220.



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Caption: General workflow for assessing off-target effects.

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